(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

CNS drug discovery triple reuptake inhibitor stereochemistry

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1485826-61-6; molecular formula C₇H₁₁NO₂; MW 141.17) is a chiral, bicyclic β-amino acid belonging to the 3-azabicyclo[4.1.0]heptane scaffold class. Its core structure derives from nipecotic acid (piperidine-3-carboxylic acid) through fusion of a cyclopropane ring at the C-1/C-6 positions, introducing conformational rigidity absent in monocyclic analogs.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13027412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNCC2(C1C2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1
InChIKeyPLUWVUSFPGLDMG-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid CAS 1485826-61-6 – Chiral Constrained β-Amino Acid Building Block for Drug Discovery


(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1485826-61-6; molecular formula C₇H₁₁NO₂; MW 141.17) is a chiral, bicyclic β-amino acid belonging to the 3-azabicyclo[4.1.0]heptane scaffold class [1]. Its core structure derives from nipecotic acid (piperidine-3-carboxylic acid) through fusion of a cyclopropane ring at the C-1/C-6 positions, introducing conformational rigidity absent in monocyclic analogs [1]. The compound carries defined (1S,6R) absolute stereochemistry and is supplied primarily by Enamine and select specialty chemical vendors at purities of ≥95–98% . It serves as a versatile, sp³-enriched intermediate for peptidomimetic design, protease inhibitor synthesis, and CNS-targeted small-molecule programmes [1][2].

Why Generic 3-Azabicyclo[4.1.0]heptane Analogs Cannot Substitute (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid in Procurement


The 3-azabicyclo[4.1.0]heptane scaffold exists in multiple stereoisomeric and regioisomeric forms—(1S,6R), (1R,6S), (1S,6S), and (1R,6R)—each imparting distinct three-dimensional vectors to the carboxylic acid and secondary amine groups [1]. Simple substitution by the enantiomer (1R,6S) or the diastereomer (1S,6S) would invert or alter the spatial orientation of key functional groups, potentially abrogating target binding, as demonstrated by the strict (1S,6R) stereochemical requirement in the clinically investigated triple reuptake inhibitor GSK1360707F (Ki = 1.58 nM at NET for the (1S,6R)-configured ligand) [2]. Furthermore, substitution by the monocyclic parent nipecotic acid forfeits the cyclopropane-imposed conformational constraint that reduces rotatable bond count from 2 to 1 and elevates LogP from −0.04 to +0.07, parameters that directly influence target preorganization and passive permeability . These quantifiable differences underscore why stereochemical identity and bicyclic topology are non-interchangeable procurement specifications.

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid – Comparative Quantitative Evidence for Procurement Decisions


Stereochemical Identity: (1S,6R) vs. (1R,6S) Enantiomer – Functional Divergence in CNS Transporter Binding

The (1S,6R) absolute configuration is the stereoisomer required for the potent triple reuptake inhibitor GSK1360707F. The (1S,6R)-configured GSK1360707F exhibits a Ki of 1.58 nM at the human norepinephrine transporter (NET), with comparable potency at SERT and DAT as reported in the 2010 J Med Chem disclosure [1][2]. The (1R,6S) enantiomer, while synthetically accessible (CAS 1820752-38-2 as the hydrochloride salt ), does not appear as the active configuration in any reported clinical candidate from the 3-azabicyclo[4.1.0]heptane series. This stereochemical specificity is consistent with a defined chiral recognition event at the transporter binding pocket, meaning procurement of the incorrect enantiomer would yield an inactive or sub-potent building block for CNS programmes [1].

CNS drug discovery triple reuptake inhibitor stereochemistry monoamine transporter

Physicochemical Differentiation from Monocyclic Nipecotic Acid: Lipophilicity and Rotatable Bond Count

Relative to the monocyclic progenitor nipecotic acid (piperidine-3-carboxylic acid), (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid incorporates a fused cyclopropane ring that increases calculated LogP by approximately 0.11 log units (from −0.04 to +0.07) while reducing the number of freely rotatable bonds from 2 to 1, with topological polar surface area (TPSA) remaining constant at 49.33 Ų . The reduction in rotatable bond count corresponds to a decrease in conformational entropy penalty upon target binding (estimated ΔS contribution of ~0.7–1.2 kcal/mol per constrained bond at 298 K based on general thermodynamic principles for constrained analogs) [1]. The modest lipophilicity increase improves predicted passive membrane permeability while maintaining compliance with CNS MPO desirability criteria (LogP < 3, TPSA < 75 Ų) [1].

physicochemical property LogP TPSA rotatable bond permeability

Conformational Preorganization: Cyclopropane Fusion Reduces Entropic Binding Penalty vs. Flexible Piperidine Analogs

The defining structural feature of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is the cyclopropane ring fused at the C-1/C-6 positions of the piperidine core. This fusion eliminates the chair–boat conformational equilibrium present in nipecotic acid and restricts the six-membered ring to a single dominant conformer [1]. The resulting preorganization reduces the entropic penalty of target binding: for a typical constrained analog, the loss of one internal rotatable degree of freedom is estimated to contribute approximately −TΔS ≈ 0.7–1.2 kcal/mol of favourable binding free energy relative to the flexible counterpart, depending on the residual mobility of the constrained system [2]. This entropic advantage is a core rationale for employing this scaffold in lead optimisation programmes at GlaxoSmithKline, where the compound was explicitly designed as a 'conformationally constrained bicyclic β-amino acid' for inhibitor programmes [1].

conformational constraint entropy binding affinity β-amino acid peptidomimetic

Synthetic Route Benchmarking: Three-Route Comparison Establishes an Optimized Scalable Protocol

The 2010 Tetrahedron study by Napolitano et al. systematically compared three distinct synthetic approaches to the 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold [1]. Two initial routes—one based on intramolecular alkylation of a piperidine enolate and another employing a Diels–Alder/cyclopropanation sequence—suffered from low overall yields (<10%) or produced inseparable mixtures of diastereomers. The optimized third route, proceeding via (i) diazomalonate insertion on 4-phthalimido-1-butene, (ii) intramolecular cyclization, and (iii) chemoselective lactam reduction, delivered the target compound with significantly improved efficiency and enabled isolation of the defined (1S,6R) enantiomer through chiral resolution [1]. This established synthetic pathway is the basis for current commercial supply by Enamine and other vendors, providing procurement-grade material at ≥95% purity .

synthetic route optimization scalability yield comparison chemical process development

Lead-Likeness Profile: sp³-Enriched 3D Framework Aligns with Modern Drug Discovery Metrics

The 2023 ChemistrySelect paper by Omelian et al. (Enamine) explicitly positions 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives as 'rigid 3D-shaped and sp³-enriched frameworks' that are 'among the most promising entry points for drug discovery projects' [1]. For the core scaffold, the fraction of sp³-hybridized carbons (Fsp³) is 1.0 (7 of 7 carbons), comparing favourably to the average Fsp³ of ~0.3–0.4 for typical flat aromatic screening library compounds. The molecular weight (141.17 Da) and TPSA (49.33 Ų) place it within Oprea's lead-like chemical space (MW ≤ 460; −4 ≤ LogP ≤ 4.2) . In contrast, the isomeric 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (3,5-methanonipecotic acid) is a nonchiral scaffold that cannot provide enantiospecific interactions, representing a fundamentally different procurement choice for asymmetric target environments .

lead-likeness sp3 enrichment Fsp3 drug discovery building block

Optimal Procurement and Application Scenarios for (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid


Conformationally Constrained Peptidomimetic Design Requiring Defined β-Amino Acid Geometry

When designing peptidomimetics that require a rigid β-amino acid residue with predefined φ/ψ dihedral angles, (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid provides a cyclopropane-locked scaffold that eliminates conformational ambiguity present in flexible piperidine-based β-amino acids such as nipecotic acid [1]. The (1S,6R) stereochemistry positions the carboxylate and secondary amine in a specific relative orientation that can be exploited for turn-mimetic or secondary-structure-inducing applications, as envisioned in the original GSK disclosure [1]. Procurement of this specific enantiomer is mandatory because the (1R,6S) or (1S,6S) diastereomers would orient the functional groups in geometrically incompatible vectors, disrupting hydrogen-bonding networks or steric complementarity with the target protein surface.

CNS Drug Discovery Programmes Targeting Monoamine Transporters

For programmes developing triple reuptake inhibitors or subtype-selective monoamine transporter ligands, the (1S,6R)-3-azabicyclo[4.1.0]heptane scaffold has been clinically validated through GSK1360707F, which demonstrated Ki = 1.58 nM at NET, excellent oral bioavailability, and brain penetration in preclinical species [2][3]. The scaffold's favourable CNS MPO profile—LogP = 0.07 (well below the 3.0 threshold) and TPSA = 49.33 Ų (below the 75 Ų threshold for CNS penetration)—supports its use as a core building block for CNS-targeted libraries . Researchers should specify the (1S,6R) enantiomer explicitly and verify enantiopurity by chiral HPLC or optical rotation, as procurement of the racemate or incorrect enantiomer would introduce an inactive stereoisomer that complicates in vivo PK/PD interpretation.

Protease Inhibitor Lead Optimization Requiring Proteolytic Stability

The constrained bicyclic core of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid has been cited in the context of metalloproteinase inhibitor design, where incorporation of this scaffold into peptide mimetics improved proteolytic stability relative to linear peptide sequences [4]. The reduced rotatable bond count (1 vs. 2 for nipecotic acid) and the steric shielding provided by the cyclopropane ring are expected to reduce susceptibility to exopeptidase and endopeptidase cleavage [1]. Procurement should prioritize the free amino acid form (CAS 1485826-61-6) for direct incorporation into solid-phase peptide synthesis workflows, or the hydrochloride salt (CAS 1485393-77-8) for improved aqueous solubility during solution-phase coupling reactions.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Enriched Chiral Building Blocks

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, the 3-azabicyclo[4.1.0]heptane scaffold offers an attractive combination of low molecular weight (141.17 Da), high Fsp³ (1.0), and synthetic handles (secondary amine, carboxylic acid) amenable to on-DNA chemistry or fragment elaboration [5]. The 2023 ChemistrySelect study by Enamine demonstrates that this scaffold class can be efficiently functionalized at multiple positions (C-1, C-3, C-6), enabling rapid generation of diverse compound libraries from a common intermediate [5]. The chiral nature of the (1S,6R) isomer provides an additional dimension of stereochemical diversity that is absent in achiral alternatives such as 3,5-methanonipecotic acid, increasing the probability of identifying enantioselective hits against chiral biological targets .

Quote Request

Request a Quote for (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.